4-十一烷醇

描述

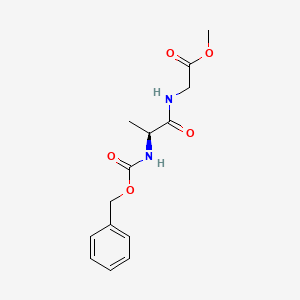

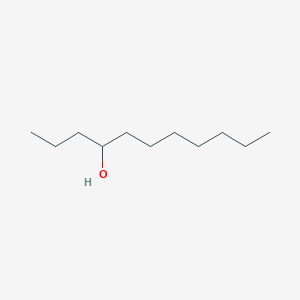

4-Undecanol is a fatty alcohol . It is a colorless liquid with a mild odor. It has a floral citrus-like odor and a fatty taste, and is used as a flavoring ingredient in foods .

Synthesis Analysis

4-Undecanol is commonly produced by the reduction of undecanal, the analogous aldehyde . A study on the antifungal activity of alkanols suggests that the maximum antimicrobial activity depends on the hydrophobic alkyl (tail) chain length from the hydrophilic hydroxyl group (head) .

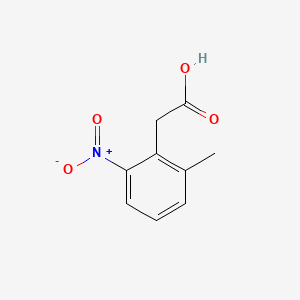

Molecular Structure Analysis

The molecular formula of 4-Undecanol is C11H24O . Its average mass is 172.308 Da and its mono-isotopic mass is 172.182709 Da .

Chemical Reactions Analysis

The primary antifungal action of medium-chain (C9–C12) alkanols comes from their ability as nonionic surfactants to disrupt the native membrane-associated function of the integral proteins . Hence, the antifungal activity of alkanols is mediated by a biophysical process, and the maximum activity can be obtained when the balance between hydrophilic and hydrophobic portions becomes the most appropriate .

Physical And Chemical Properties Analysis

4-Undecanol has a density of 0.8±0.1 g/cm3 . Its boiling point is 229.7±8.0 °C at 760 mmHg . The flash point is 94.0±6.5 °C . It has 1 hydrogen bond acceptor, 1 hydrogen bond donor, and 8 freely rotating bonds .

科学研究应用

液相微萃取法开发

4-十一烷醇用于液相微萃取法。在 Zanjani 等人(2007 年)的一项研究中,4-十一烷醇(称为 1-十一烷醇)被用于一种新型、简单且高效的液相微萃取法。此方法在从水样中萃取和测定低浓度的多环芳烃 (PAH) 方面显示出前景,检测限范围为 0.07-1.67 微克 L(-1) (Zanjani et al., 2007).

环境分析

在环境分析中,4-十一烷醇用于重金属的萃取和测定。Habibollahi 等人(2018 年)的一项研究证明了其在一种用于测定土壤和蔬菜中重金属的新萃取方法中的应用。此方法利用了由 1-癸基-3-甲基咪唑鎓氯化物和 1-十一烷醇组成的绿色溶剂,在接近室温时提供了稳定性和合适的冰点 (Habibollahi et al., 2018).

异源生物降解

4-十一烷醇也用于生物降解过程中。Tomei 等人(2008 年)探讨了其在两相顺序批处理反应器中降解异源生物如 4-硝基苯酚的用途。该研究得出结论,两相系统显著改善了过程动力学 (Tomei et al., 2008).

物理化学研究

在物理化学领域,Mugele 和 Salmeron(2000 年)研究了限制在云母表面之间的 1-十一烷醇薄液体膜的分层转变。他们的研究提供了对分子级薄润滑剂层及其相互作用的动力学的见解 (Mugele & Salmeron, 2000).

分析化学中的形态分析

Sakanupongkul 等人(2019 年)在水和鱼样品中对汞形态分析采用了 4-十一烷醇进行两步固化浮动有机滴微萃取。此方法实现了低检测限和良好的重现性,表明其在形态分析研究中的有效性 (Sakanupongkul et al., 2019).

材料科学应用

Wang 和 Wang(2004 年)对云母表面吸附的十一烷醇膜的受控重排的研究揭示了 1-十一烷醇在材料科学中的潜力,特别是在理解分子水平上的醇膜行为方面 (Wang & Wang, 2004).

安全和危害

作用机制

Target of Action

The primary target of 4-Undecanol is the yeast Saccharomyces cerevisiae . This compound has been found to exhibit potent fungicidal activity against this yeast, making it a potential candidate for antifungal applications .

Mode of Action

4-Undecanol interacts with its target, Saccharomyces cerevisiae, by inhibiting its growth . It has been found to be fungicidal against this yeast at any growth stages . In addition to inhibition of DNA, RNA, protein, or cell wall component synthesis in vivo, these observations add other modes of action for 4-Undecanol .

Biochemical Pathways

The antifungal activity of 4-Undecanol is believed to be mediated by a biophysical process . The primary antifungal action of medium-chain alkanols like 4-Undecanol comes from their ability as nonionic surfactants to disrupt the native membrane-associated function of the integral proteins . This disruption affects the plasma membrane H+ -ATPase, inhibiting glucose-induced acidification .

Result of Action

The molecular and cellular effects of 4-Undecanol’s action include rapid killing of Saccharomyces cerevisiae cells in which cell division was inhibited . This suggests that 4-Undecanol may have potential applications in controlling the growth of this yeast in various environments.

属性

IUPAC Name |

undecan-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H24O/c1-3-5-6-7-8-10-11(12)9-4-2/h11-12H,3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNORHVDKJWGANC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(CCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | 4-Undecanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11232 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

4-Undecanol | |

CAS RN |

4272-06-4 | |

| Record name | 4-Undecanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4272-06-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Undecan-4-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004272064 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Undecanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158505 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Undecan-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.059 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary method used to extract 4-Undecanol from plant material, and how does its concentration vary?

A1: Various extraction techniques have been employed to isolate 4-Undecanol from plant sources. Hydrodistillation (HD) and Supercritical CO2 extraction (Sc-CO2) are two methods used, with the latter offering more control over yield and composition by manipulating temperature and pressure parameters []. Research indicates that 4-Undecanol concentration can vary significantly depending on the extraction method and specific conditions. For instance, in Capillipedium parviflorum, 4-Undecanol constituted 14.6% of the extracted volatile oil using HD, while Sc-CO2 extraction yielded concentrations ranging from 2.5% to 16.5% based on temperature and pressure adjustments [].

Q2: How does the chemical profile of Capillipedium assimile differ from Capillipedium parviflorum in terms of 4-Undecanol and other significant constituents?

A2: While both species contain 4-Undecanol, their overall chemical profiles exhibit notable differences. Capillipedium assimile inflorescence oil reveals a 4-Undecanol concentration of 7.265% alongside significant amounts of (E)-2-hexenyl hexanoate (8.042%) and heptyl hexanoate (6.787%) []. Comparatively, Capillipedium parviflorum demonstrates higher 4-Undecanol content, reaching up to 29.7% in some studies []. This highlights the inherent variability in chemical composition within the Capillipedium genus.

Q3: Beyond its presence in essential oils, are there other applications for 4-Undecanol?

A3: While research primarily focuses on 4-Undecanol within the context of plant-derived essential oils, it's worth noting its use in other areas. For example, a derivative of 4-Undecanol, 7 ethyl-2 methyl-4 undecanol hydrogen sulphate, sodium salt (Tergitol 4), finds application in selective culture media for isolating specific bacteria like Salmonella from poultry samples [, ]. This demonstrates the potential for 4-Undecanol derivatives in microbiological research and diagnostics.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。